4,5-DIMETHOXY-6-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE
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Overview
Description
4,5-Dimethoxy-6-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole is an organic compound with the molecular formula C12H13NO6 It is a derivative of benzodioxole, characterized by the presence of methoxy groups and a nitropropenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHOXY-6-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE typically involves the nitration of 4,5-dimethoxy-1,3-benzodioxole followed by the introduction of the nitropropenyl group. One common method involves the reaction of 4,5-dimethoxy-1,3-benzodioxole with nitric acid and acetic anhydride to form the nitro compound. This intermediate is then subjected to a condensation reaction with propenyl derivatives under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-6-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Reduction: 4,5-Dimethoxy-6-[(E)-2-amino-1-propenyl]-1,3-benzodioxole.
Oxidation: 4,5-Dimethoxy-6-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole-quinone.
Substitution: Various substituted benzodioxole derivatives depending on the substituent introduced.
Scientific Research Applications
4,5-Dimethoxy-6-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-6-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of the nitropropenyl group.
4,5-Dimethoxy-2-nitrobenzoic acid: Contains a carboxyl group instead of the nitropropenyl group.
4,5-Dimethoxy-1-cyanobenzocyclobutane: Features a cyanobenzocyclobutane structure instead of the benzodioxole ring.
Uniqueness
4,5-Dimethoxy-6-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole is unique due to its combination of methoxy and nitropropenyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
4,5-dimethoxy-6-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-7(13(14)15)4-8-5-9-11(19-6-18-9)12(17-3)10(8)16-2/h4-5H,6H2,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARJGJXAGRMIPC-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC2=C(C(=C1OC)OC)OCO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC2=C(C(=C1OC)OC)OCO2)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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